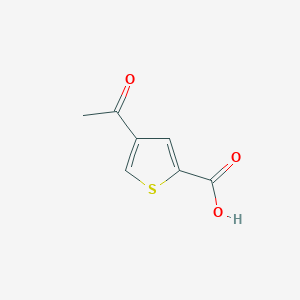

4-Acetylthiophene-2-carboxylic acid

Descripción general

Descripción

4-Acetylthiophene-2-carboxylic acid (4-ATCA) is an organic compound that belongs to the family of thiophenes. It is a colorless solid with a pleasant odor, and is soluble in organic solvents. 4-ATCA is used in the synthesis of various organic compounds, and has applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Synthesis in Medicinal Chemistry

4-Acetylthiophene-2-carboxylic acid and its derivatives play a crucial role in medicinal chemistry. They are involved in the synthesis of various pharmaceutical compounds. For instance, a study describes the synthesis of arotinolol hydrochloride, a beta-adrenoceptor antagonist, using a derivative of acetylthiophene as a key intermediate (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011). Additionally, another research outlines the preparation of 4'-Bromobiphenyl-4-carboxylic acid, a compound used in the synthesis of polycondensed materials, starting from a bromodiphenyl derivative, which is structurally related to acetylthiophene (Zhu Yan-lon, 2015).

Microbial Stress Response and Biotechnology

Research has shown the importance of carboxylic acids in microbial stress response, which includes derivatives of acetylthiophene. These studies are significant in fields like food safety, agriculture, and medicine. For instance, understanding the tolerance mechanisms of microbes to carboxylic acids can help in controlling food spoilage and in the design of more efficient microbial cell factories for biotechnological applications (N. Mira & Miguel C. Teixeira, 2013).

Organic Synthesis and Material Science

Derivatives of this compound are used in the synthesis of various organic compounds. For example, a study explores the synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids, showcasing the utility of 2-acetylthiophene in the preparation of complex organic molecules (A. Lebedev et al., 2005). Furthermore, acetylthiophene derivatives have been used in the synthesis of polythiophene derivatives for electrochemical DNA sensors, illustrating their application in material science (S. Kang et al., 2004).

Biorefineries and Renewable Energy

The use of carboxylic acids, including acetylthiophene derivatives, in biorefineries for the production of biofuels and chemical precursors is a growing area of research. This aligns with policies aiming to develop sustainable biomass-based refineries, highlighting the role of these compounds in renewable energy and sustainability (Lijun Zhang et al., 2018).

Mecanismo De Acción

Mode of Action

Thiophene derivatives have been studied for their potential as catalysts for ullmann coupling reactions

Biochemical Pathways

Thiophene derivatives have been widely studied as substrates in coupling reactions and olefinations , indicating that they may play a role in these biochemical pathways.

Result of Action

Given the potential of thiophene derivatives to act as catalysts in chemical reactions , it’s plausible that 4-Acetylthiophene-2-carboxylic acid could influence cellular processes by facilitating specific biochemical reactions.

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the study and application of carboxylic acids like 4-Acetylthiophene-2-carboxylic acid.

Análisis Bioquímico

Biochemical Properties

4-Acetylthiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that catalyze oxidation-reduction reactions. For instance, this compound can act as a substrate for enzymes such as thiophene-2-carboxylate monooxygenase, which catalyzes the oxidation of thiophene derivatives . Additionally, the compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as increased or decreased production of specific proteins involved in metabolic pathways. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization within the cell.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its participation in oxidation-reduction reactions catalyzed by enzymes such as thiophene-2-carboxylate monooxygenase . The compound can also influence metabolic flux by altering the levels of key metabolites within the cell. For example, this compound can modulate the production of reactive oxygen species, impacting cellular redox balance and overall metabolic activity.

Propiedades

IUPAC Name |

4-acetylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGMOSFVNZUTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522896 | |

| Record name | 4-Acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88105-23-1 | |

| Record name | 4-Acetyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88105-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)